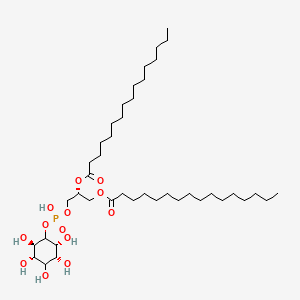
2'-Chloro-biphenyl-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Chloro-Biphenyl-2,3-Diol is an organic compound belonging to the class of chlorinated biphenyls. These compounds are characterized by the presence of at least one chlorine atom attached to either benzene ring of the biphenyl moiety. The chemical formula for 2’-Chloro-Biphenyl-2,3-Diol is C12H9ClO2, and it has a molecular weight of 220.652 Da .
Preparation Methods
The synthesis of 2’-Chloro-Biphenyl-2,3-Diol can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a widely used method for the synthesis of biphenyl derivatives.
Industrial production methods for 2’-Chloro-Biphenyl-2,3-Diol may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2’-Chloro-Biphenyl-2,3-Diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of a functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Chloro-Biphenyl-2,3-Diol may yield quinones, while reduction may produce biphenyl derivatives with reduced functional groups.
Scientific Research Applications
2’-Chloro-Biphenyl-2,3-Diol has a wide range of scientific research applications, including:
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2’-Chloro-Biphenyl-2,3-Diol involves its interaction with specific molecular targets and pathways. One known target is the enzyme biphenyl-2,3-diol 1,2-dioxygenase, which catalyzes the cleavage of the biphenyl ring . This interaction leads to the formation of various metabolites that can exert biological effects. The exact pathways and molecular targets involved may vary depending on the specific context and application.
Comparison with Similar Compounds
2’-Chloro-Biphenyl-2,3-Diol can be compared with other chlorinated biphenyls and biphenyl derivatives. Similar compounds include:
Biphenyl-2,3-Diol: Lacks the chlorine atom and has different chemical properties and reactivity.
Chlorobenzenes: Contain a single benzene ring with chlorine substituents and exhibit different reactivity and applications.
Catechols: Contain hydroxyl groups on a benzene ring and are used in various chemical and biological applications.
The uniqueness of 2’-Chloro-Biphenyl-2,3-Diol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
138833-48-4 |
|---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-(2-chlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H9ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,14-15H |
InChI Key |
SNGROCQMAKYWRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl |
Key on ui other cas no. |
138833-48-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


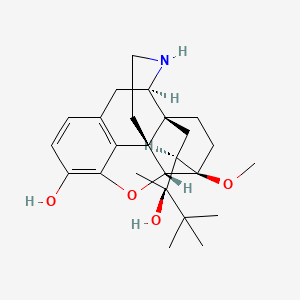
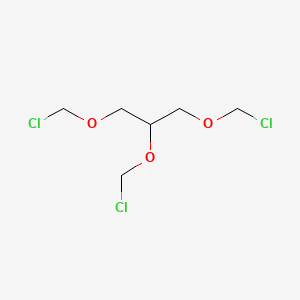
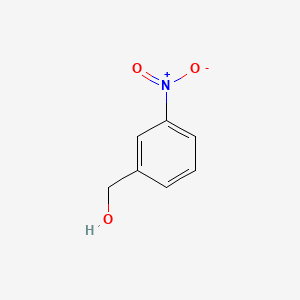
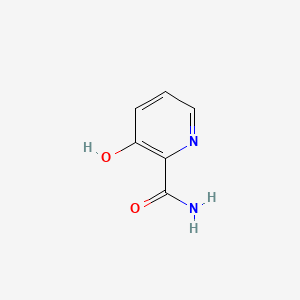
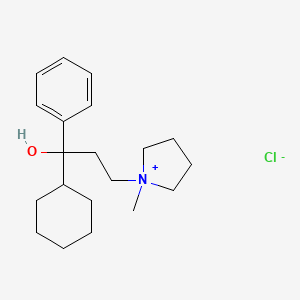

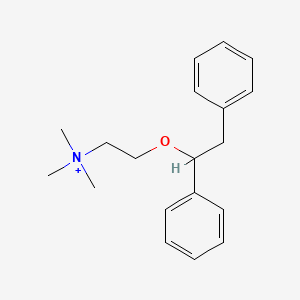
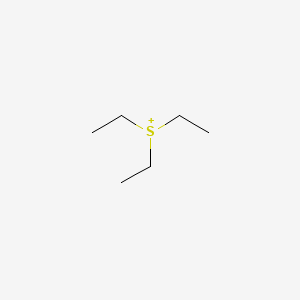

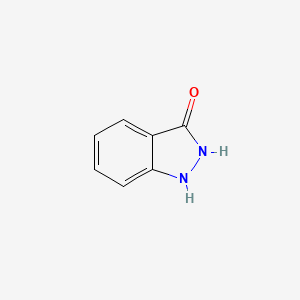
![ethyl 7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1208878.png)
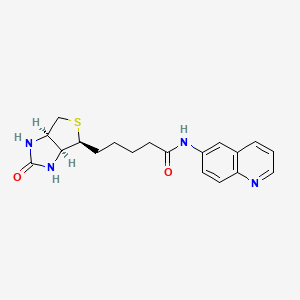
![6-Methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1208883.png)
